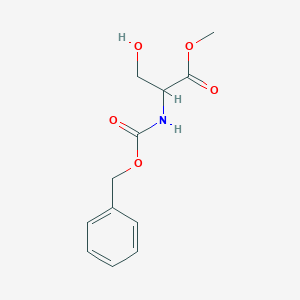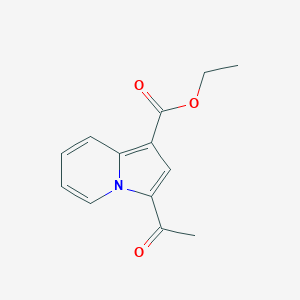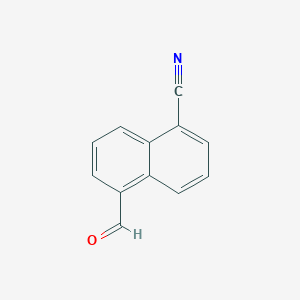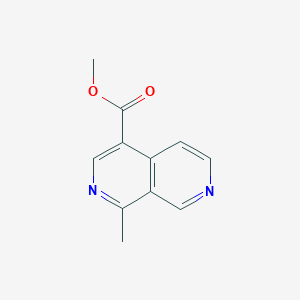
3-Chloro-1-methylpyrrolidine
Vue d'ensemble
Description
3-Chloro-1-methylpyrrolidine is a chemical compound with the molecular formula C5H10ClN . It is used in various chemical reactions and has significant importance in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of this compound involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered pyrrolidine ring with a chlorine atom and a methyl group attached .Chemical Reactions Analysis
This compound is involved in various chemical reactions. It is used in the synthesis of substituted pyridines with diverse functional groups . It also plays a role in the synthesis of bioactive molecules characterized by the pyrrolidine ring .Physical And Chemical Properties Analysis
This compound has an average mass of 119.593 Da and a mono-isotopic mass of 119.050179 Da .Applications De Recherche Scientifique
Synthesis of Pyrrolidine Derivatives
- Researchers have developed methods to prepare 3-amino-2-methylpyrrolidines, which are valuable in the synthesis of pharmaceuticals like antipsychotics. One such method involves the ring expansion of 2-(2-hydroxyethyl)-3-methylaziridines to create 3-bromopyrrolidines and subsequently 3-azidopyrrolidines. The final reduction of these compounds yields 3-amino-2-methylpyrrolidines with high efficiency, demonstrating a formal synthesis pathway for drugs like emonapride (D’hooghe, Aelterman, & de Kimpe, 2009).
Fluorination of Pyrrolidine Compounds
- The fluorination of 1-methylpyrrole, a close relative of 3-Chloro-1-methylpyrrolidine, has been studied, leading to various fluorinated pyrrolidine derivatives. This process, which involves potassium tetrafluorocobaltate(III) and cobalt(III) fluoride, yields compounds like octafluoro-1-methylpyrrolidine and its derivatives. These substances have potential applications in material science and pharmaceuticals (Coe, Smith, Tatlow, & Wyatt, 1975).
Study of Pyrrolidine Alkaloids in Ants
- Research into the absolute configuration of 3-methylpyrrolidine alkaloids from ants' poison glands has been conducted. This work is crucial for understanding the biological and chemical properties of these compounds, which may have implications in ecology and biochemistry (Koob, Rudolph, & Veith, 1997).
Synthesis of Indole Derivatives
- The compound 3-(1-Methylpyrrolidin-2-ylidene)-3H-indole demonstrates the versatility of pyrrolidine derivatives in synthesizing complex organic molecules. This compound, produced by reacting indole with 1-methylpyrrolidin-2-one, shows potential in various chemical and pharmaceutical applications (Helliwell, Aghazadeh, Baradarani, & Joule, 2009).
Antimicrobial Properties of Pyrrolidine Derivatives
- Novel succinimide derivatives of 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones have been synthesized and shown to exhibit significant antifungal activities. This highlights the potential of pyrrolidine derivatives in developing new antimicrobial agents (Cvetković et al., 2019).
Application in Polymerization
- Quasiliving isobutylene polymerization research has utilized derivatives like N-methylpyrrolidine, leading to polyisobutylene chains with potential applications in material science and engineering (Storey, Stokes, & Harrison, 2005).
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-1-methylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN/c1-7-3-2-5(6)4-7/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHQEQOLLRTHEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20494987 | |
| Record name | 3-Chloro-1-methylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20494987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10603-46-0 | |
| Record name | 3-Chloro-1-methylpyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10603-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-1-methylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20494987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Chlorofuro[3,2-b]pyridine](/img/structure/B180585.png)
![8-(Pyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B180587.png)
![7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B180588.png)








![Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B180621.png)